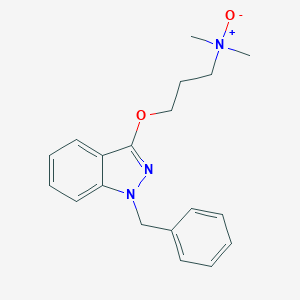

Benzydamine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzydamine N-oxide: A Comprehensive Technical Guide to a Major Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1] It is primarily metabolized in the body through various pathways, including oxidation, dealkylation, and conjugation.[2][3] Among its metabolites, Benzydamine N-oxide is the most significant. This technical guide provides an in-depth overview of this compound, focusing on its formation, the enzymes involved, and the experimental methodologies used for its study.

Benzydamine is metabolized to its N-oxide metabolite primarily by flavin-containing monooxygenases (FMOs), with FMO3 being the major isoform responsible for this reaction in the human liver.[4][5][6] This N-oxidation pathway is the predominant route of benzydamine biotransformation.[4] The resulting metabolite, this compound, is stable and can be used as a biomarker to measure FMO activity.[7][8][9]

Metabolic Pathway of Benzydamine

Benzydamine undergoes several metabolic transformations in the body. The primary pathway is N-oxidation, leading to the formation of this compound. Other, more minor, pathways include N-demethylation.[4][10]

Caption: Metabolic pathways of Benzydamine, highlighting the major N-oxidation route.

Quantitative Data on Benzydamine N-oxidation

The following tables summarize key quantitative data related to the formation of this compound from various studies.

Table 1: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration of this compound | ~200 ng/mL | Human | [4] |

| Half-life of Benzydamine | ~13 hours | Human | [1][11] |

| Unchanged Benzydamine Excreted in Urine | <1% - 5% or 50-65% (conflicting reports) | Human | [2][4][12] |

Table 2: In Vitro Kinetic Parameters for Benzydamine N-oxidation

| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Species | Reference |

| Human Liver Microsomes | 49 | 5.7 | Human | [4] |

| Recombinant Human FMO1 | 23.6 - 60 (± 8) | 40.8 - 46 (± 2) min⁻¹ | Human | [4][13] |

| Recombinant Human FMO3 | 40.4 - 80 (± 8) | 29.1 - 36 (± 2) min⁻¹ | Human | [4][13] |

| Recombinant Human FMO4 | > 3000 | < 75 min⁻¹ | Human | [13] |

| Recombinant Human FMO5 | > 2000 | < 1 min⁻¹ | Human | [13] |

Experimental Protocols

This section details the methodologies employed in the study of this compound formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to assess the in vitro metabolism of a compound.

Caption: Experimental workflow for in vitro metabolism studies of Benzydamine.

Detailed Protocol:

-

Preparation of Reagents:

-

A stock solution of benzydamine is prepared in a suitable solvent (e.g., water:acetonitrile 1:1).[14]

-

Human liver microsomes are thawed on ice.

-

An NADPH-regenerating system solution is prepared.

-

-

Incubation:

-

Incubations are typically conducted at 37°C in a shaking water bath.[6]

-

The reaction mixture contains human liver microsomes, benzydamine at various concentrations, and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The reaction is initiated by the addition of the NADPH solution.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped at a specific time point by adding a quenching solvent, such as acetonitrile.[14]

-

The mixture is then centrifuged to pellet the protein.

-

The supernatant is collected for analysis.

-

-

Analytical Method - HPLC:

-

The formation of this compound is quantified using a validated HPLC method with either fluorescence or UV detection.[4][15]

-

Chromatographic Conditions (Example):

-

Column: Grace Alltima C18 (250 x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 3.0 g of sodium perchlorate and 1.0 ml of triethylamine in 500 ml of water, with pH adjusted to 3.0 with perchloric acid).[14][16]

-

Flow Rate: 1 ml/min.[14]

-

Detection: Fluorescence or UV at approximately 307-320 nm.[4][14]

-

Column Temperature: 25°C.[14]

-

-

Enzyme Inhibition Studies

To confirm the role of FMOs in Benzydamine N-oxidation, inhibition studies are performed.

-

Heat Inactivation: FMOs are heat-labile. Pre-incubating the liver microsomes at 45°C for 5 minutes without NADPH will significantly inhibit FMO activity, while having a minimal effect on cytochrome P450 enzymes.[4][10]

-

Chemical Inhibition:

Studies with Recombinant Enzymes

To identify the specific FMO isoforms involved, incubations are performed with cDNA-expressed human FMO1, FMO3, FMO4, and FMO5.[10][13] The protocol is similar to the one described for human liver microsomes, with the recombinant enzymes replacing the microsomes.

Conclusion

This compound is the principal metabolite of Benzydamine, formed predominantly through the action of the FMO3 enzyme in the human liver. The study of its formation provides valuable insights into the activity of this important drug-metabolizing enzyme. The experimental protocols detailed in this guide, particularly in vitro studies using human liver microsomes and recombinant FMO isoforms coupled with HPLC analysis, are robust methods for characterizing the metabolism of Benzydamine and for using Benzydamine N-oxidation as a reliable index reaction for FMO3 activity.[4] This information is critical for researchers and professionals involved in drug development and metabolism studies.

References

- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:36504-71-9 | Chemsrc [chemsrc.com]

- 8. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

The Role of Benzydamine N-oxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, undergoes extensive metabolism in the body. The primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide, its major metabolite. This technical guide provides an in-depth analysis of the role of this compound in the overall metabolism of Benzydamine, focusing on the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Benzydamine is primarily metabolized through oxidation, dealkylation, and conjugation.[1][2] Among its various metabolites, this compound is the most significant, found in substantial concentrations in plasma and urine following Benzydamine administration.[3][4] The formation of this N-oxide metabolite is a critical determinant of the pharmacokinetic profile and clearance of the parent drug. Understanding the specifics of this metabolic step is crucial for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and ensuring the safe and effective use of Benzydamine.

Metabolic Pathways of Benzydamine

The biotransformation of Benzydamine involves two main pathways: a major N-oxidation pathway and a minor N-demethylation pathway.

-

N-oxidation: This is the principal metabolic route, resulting in the formation of this compound. This reaction is predominantly catalyzed by the Flavin-Containing Monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the human liver.[3][5][6]

-

N-demethylation: A less significant pathway leads to the formation of N-desmethylbenzydamine. This reaction is mediated by Cytochrome P450 (CYP) enzymes, with contributions from CYP2D6, CYP3A4, and CYP2C19.[3]

The pronounced efficiency of the N-oxidation pathway makes Benzydamine a useful probe substrate for assessing FMO3 activity both in vitro and in vivo.[3][6]

Caption: Metabolic pathways of Benzydamine.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the N-oxidation of Benzydamine by various enzyme systems have been characterized, providing insight into the efficiency of this metabolic process.

| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Species | Reference |

| Human Liver Microsomes | 64.0 | 6.9 | Human | [3] |

| Recombinant Human FMO1 | 23.6 | 40.8 | Human | [3] |

| Recombinant Human FMO1 | 60 ± 8 | 46 ± 2 (min-1) | Human | [7] |

| Recombinant Human FMO3 | 40.4 | 29.1 | Human | [3] |

| Recombinant Human FMO3 | 80 ± 8 | 36 ± 2 (min-1) | Human | [7] |

| Recombinant Human FMO5 | - | Negligible activity | Human | [3] |

Note: Vmax values from reference[7] are reported in min-1, representing turnover number.

Experimental Protocols

The study of this compound formation typically involves in vitro assays using human liver microsomes or recombinant enzymes. Below are detailed methodologies adapted from published literature.

Benzydamine N-oxidation Assay in Human Liver Microsomes

This protocol is designed to measure the rate of this compound formation in a pool of human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Benzydamine

-

This compound standard

-

NADPH regenerating system (e.g., NADP+, isocitrate, isocitrate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Methimazole (FMO inhibitor)

-

N-benzylimidazole (CYP inhibitor)

-

Acetonitrile (for quenching)

-

HPLC system with fluorescence or UV detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL) and Benzydamine (at various concentrations to determine kinetics, e.g., 10-500 μM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. To differentiate FMO from CYP activity, parallel incubations can be performed with selective inhibitors (e.g., methimazole for FMO, N-benzylimidazole for CYPs). Heat inactivation (45°C for 5 minutes in the absence of NADPH) of a control sample can also be used to selectively inactivate FMOs.[3][8]

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of this compound using a validated HPLC method with fluorescence or UV detection.[4][9]

Caption: Workflow for in vitro Benzydamine metabolism assay.

Analysis by High-Performance Liquid Chromatography (HPLC)

A common analytical method for the quantification of Benzydamine and this compound is reversed-phase HPLC.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium perchlorate in water with triethylamine, pH adjusted to 3.0 with perchloric acid) and an organic solvent (e.g., acetonitrile) in an isocratic elution.[10][11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: Fluorescence detection is highly sensitive and specific.[4] UV detection at approximately 320 nm is also applicable.[10]

-

Quantification: Based on a standard curve generated with known concentrations of this compound.

The Role of FMO3 in Benzydamine N-oxidation

-

Inhibition Studies: The formation of this compound is strongly inhibited by methimazole, a known FMO inhibitor, but not by various CYP inhibitors.[3]

-

Heat Inactivation: The enzymatic activity is significantly reduced by heat treatment of microsomes in the absence of NADPH, a characteristic feature of FMO enzymes.[3][5]

-

Recombinant Enzymes: Studies using recombinant human FMO isoforms have shown that FMO3 and FMO1 exhibit high activity towards Benzydamine, while FMO5 has negligible activity.[3][7] Given that FMO3 is the predominant FMO isoform in the adult human liver, it is considered the main contributor in vivo.[7]

-

Genetic Polymorphisms: Variations in the FMO3 gene that lead to reduced enzyme activity have been shown to impair Benzydamine metabolism.[3]

Caption: Evidence supporting FMO3's role in N-oxidation.

Conclusion

This compound is the principal metabolite of Benzydamine, formed predominantly through the catalytic activity of the FMO3 enzyme in the human liver. The N-oxidation pathway is significantly more dominant than the minor N-demethylation pathway mediated by CYP enzymes. The well-characterized kinetics and high specificity of this reaction make Benzydamine an excellent probe for studying FMO3 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the metabolism of Benzydamine and to utilize it as a tool in broader drug metabolism studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Benzydamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine N-oxide is the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine. Formed primarily in the liver through the action of flavin-containing monooxygenase 3 (FMO3), this tertiary amine N-oxide plays a significant role in the pharmacokinetic profile of its parent compound. While the pharmacological activity of benzydamine is well-documented, its N-oxide metabolite is less extensively characterized. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details relevant experimental protocols, and explores its biological significance. A notable aspect of this compound is its utility as a marker for in vitro FMO activity. This document aims to consolidate the available information for researchers and professionals engaged in drug metabolism studies, analytical chemistry, and pharmacology.

Chemical Properties

This compound is a tertiary amine N-oxide derivative of benzydamine. The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the molecule compared to the parent amine, influencing its polarity, solubility, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [1][2] |

| Molecular Weight | 325.41 g/mol | [1][2] |

| IUPAC Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide | [3][4] |

| CAS Number | 36504-71-9 | [5] |

| SMILES | C--INVALID-LINK--([O-])CCCOc1c2ccccc2n(Cc3ccccc3)n1 | [2] |

| InChI | InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | [2] |

Physical Properties

The physical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Physical Form | Solid, white to off-white | [6] |

| Melting Point | 94-95 °C (for the hydrogen maleate salt) | [6] |

| Solubility | Slightly soluble in chloroform and DMSO. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL). | [7] |

| pKa (predicted) | 4.65 ± 0.40 | - |

| logP (predicted) | 2.16720 | [5] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Characterization

While this compound is primarily formed through metabolism, chemical synthesis is essential for obtaining pure standards for analytical and pharmacological studies.

Synthetic Approach

The synthesis of tertiary amine N-oxides is typically achieved through the oxidation of the corresponding tertiary amine. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

General Experimental Protocol for the Oxidation of Benzydamine to this compound:

-

Reagents: Benzydamine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dichloromethane (or another suitable solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve Benzydamine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) dropwise to the cooled benzydamine solution while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized this compound. The chemical shifts of the protons and carbons adjacent to the N-oxide group will be significantly different from those in the parent benzydamine molecule.[8]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its quantification in biological matrices.

Biological Significance and Pharmacokinetics

This compound is the major metabolite of benzydamine, formed predominantly through N-oxidation catalyzed by FMO3 in the liver.[5][9] This metabolic pathway is a key determinant of the clearance of benzydamine. The formation of the N-oxide increases the polarity of the molecule, facilitating its excretion from the body.

The use of Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity has been proposed.[5][10]

Pharmacological Activity

Currently, there is a significant lack of data on the independent pharmacological activity of this compound. Most studies have focused on the pharmacological effects of the parent drug, benzydamine, which include anti-inflammatory, analgesic, and local anesthetic properties.[7][11][12] Benzydamine is known to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[11][13] It is unclear whether this compound retains any of these activities, possesses its own distinct pharmacological profile, or is an inactive metabolite. Further research is warranted to elucidate the pharmacological and toxicological properties of this compound to fully understand the overall effects of benzydamine administration.

Experimental Protocols

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and solubility of a compound at different pH values.

Experimental Protocol using NMR Spectroscopy:

-

Principle: The chemical shifts of protons near an ionizable group are sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be determined.

-

Procedure:

-

Prepare a solution of this compound in D₂O.

-

Adjust the pD of the solution incrementally using small additions of DCl or NaOD.

-

Acquire a ¹H NMR spectrum at each pD value.

-

Plot the chemical shift of a proton sensitive to the ionization state against the pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

-

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GSRS [precision.fda.gov]

- 3. 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride [synhet.com]

- 4. 72962-60-8|3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide maleate|BLD Pharm [bldpharm.com]

- 5. This compound | CAS#:36504-71-9 | Chemsrc [chemsrc.com]

- 6. This compound 72962-60-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Benzydamine, an unique model of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]

In Vivo Formation of Benzydamine N-oxide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of Benzydamine N-oxide, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, in humans. The document details the metabolic pathways, enzymatic kinetics, and analytical methodologies for the quantification of this metabolite. It is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of new chemical entities. This guide synthesizes available quantitative data, outlines experimental protocols, and presents visual representations of key processes to facilitate a deeper understanding of Benzydamine N-oxidation in a human physiological context.

Introduction

Benzydamine is a locally acting NSAID with analgesic and anti-inflammatory properties. Its clinical efficacy is coupled with a metabolic profile that primarily involves oxidation, dealkylation, and conjugation.[1] A principal metabolic pathway is the N-oxidation of the dimethylamino group, leading to the formation of this compound. This metabolite is of significant interest as it is a major circulating metabolite in humans and its formation is a key determinant of the parent drug's pharmacokinetic profile.[1][2] Understanding the dynamics of this compound formation is crucial for assessing drug-drug interactions, inter-individual variability in metabolism, and the overall disposition of Benzydamine.

Metabolic Pathway and Enzymology

The primary mechanism for the formation of this compound in humans is through the action of Flavin-containing monooxygenases (FMOs).[3] Specifically, FMO1 and FMO3 have been identified as the key enzymes responsible for this biotransformation.[3] While Cytochrome P450 (CYP) enzymes are involved in other metabolic pathways of Benzydamine, such as N-demethylation, their role in N-oxidation is considered minor.[3]

The metabolic conversion is an oxygenation reaction where the tertiary amine of the dimethylaminopropyl side chain of Benzydamine is oxidized to an N-oxide.

Quantitative Data

The following tables summarize the key quantitative parameters related to the in vivo formation and analysis of this compound in humans.

Table 1: In Vitro Enzyme Kinetics of this compound Formation in Humans

| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Reference |

| Human Liver Microsomes | 64.0 | 6.9 | |

| Recombinant Human FMO1 | 23.6 | 40.8 | |

| Recombinant Human FMO3 | 40.4 | 29.1 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.

Table 2: In Vivo Pharmacokinetic and Analytical Parameters of Benzydamine and its N-oxide

| Parameter | Benzydamine | This compound | Reference |

| Pharmacokinetic Parameters | |||

| Peak Plasma Concentration (Cmax) | 1.5 µmol/L (after 50 mg oral dose) | ~200 ng/mL | [1] |

| Time to Peak (Tmax) | 1.5 hours | - | [1] |

| Half-life (t1/2) | ~13 hours | Longer than parent compound | [1] |

| Systemic Clearance (CL) | ~170 mL/min | - | |

| Volume of Distribution (Vd) | ~110 L | - | [4] |

| Oral Bioavailability (F) | ~87% | - | [4] |

| Analytical Parameters (HPLC) | |||

| Limit of Detection (Plasma) | 0.5 ng/mL | - | |

| Limit of Detection (Urine) | 1 ng/mL | 50 ng/mL |

Experimental Protocols

This section details the methodologies employed in key experiments for the study of this compound formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is fundamental for characterizing the enzymatic kinetics of Benzydamine N-oxidation.

Detailed Steps:

-

Preparation of Incubation Mixtures: Human liver microsomes are incubated in a phosphate buffer (typically pH 7.4) with varying concentrations of Benzydamine.

-

Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is required for the activity of FMOs.

-

Incubation: The mixture is incubated at 37°C for a specified period, allowing for the metabolic conversion of Benzydamine to its N-oxide.

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

Quantification: The supernatant, containing the analyte of interest, is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of this compound formed.

Quantification of this compound in Human Plasma and Urine by HPLC

This protocol is essential for in vivo pharmacokinetic studies.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium perchlorate solution) and an organic modifier (e.g., acetonitrile), with the pH adjusted to acidic conditions (around 3.0).

-

Flow Rate: A standard flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 320 nm is suitable for quantifying Benzydamine and its N-oxide.

Sample Preparation:

-

Plasma: Protein precipitation is a common method for plasma sample preparation. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant is injected into the HPLC system.

-

Urine: Urine samples may require a dilution step before direct injection into the HPLC system. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration if necessary.

Conclusion

The N-oxidation of Benzydamine to this compound is a significant metabolic pathway in humans, primarily mediated by FMO1 and FMO3. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with Benzydamine or other compounds metabolized by FMOs. While the enzyme kinetics of this transformation are well-characterized in vitro, a complete in vivo pharmacokinetic profile of this compound in humans remains an area for further investigation. Future studies focusing on the detailed pharmacokinetics of this major metabolite will contribute to a more comprehensive understanding of Benzydamine's disposition and potential for clinical variability.

References

- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Benzydamine and its N-oxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of benzydamine and its primary active metabolite, benzydamine N-oxide. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its therapeutic application and for the development of new drug delivery systems. This document summarizes key quantitative pharmacokinetic parameters, details the experimental protocols used for their determination, and provides visual representations of metabolic pathways and experimental workflows.

Introduction

Benzydamine is widely used for the topical treatment of inflammatory conditions of the mouth and throat.[1] Unlike traditional NSAIDs, its mechanism of action is not primarily through the inhibition of cyclooxygenase but involves the stabilization of cellular membranes and inhibition of pro-inflammatory cytokine production.[2] The drug is metabolized in the body, with this compound being a major metabolite.[2][3][4][5] This guide delves into the pharmacokinetic characteristics of both the parent drug and its N-oxide metabolite.

Pharmacokinetic Profile

The pharmacokinetic profile of benzydamine has been studied following various routes of administration, including oral, intravenous, and topical applications.[1][6]

Absorption

Oral administration of benzydamine leads to its rapid and almost complete absorption from the gastrointestinal tract.[5] Following oral intake, peak plasma concentrations are typically reached within 2 to 4 hours.[7] In contrast, systemic absorption after topical application (e.g., mouthwash, cream) is considerably lower, which minimizes the potential for systemic side effects.[1][4][6]

Distribution

Benzydamine exhibits a high volume of distribution, suggesting extensive distribution into tissues.[4][5] This is consistent with its high lipid solubility.[3][5] Despite its wide distribution, benzydamine shows low binding to plasma proteins, with less than 20% of the drug being bound.[1][4]

Metabolism

Benzydamine is extensively metabolized in the liver primarily through oxidation, dealkylation, and conjugation.[2][3][4][5] The main metabolic pathway is N-oxidation, leading to the formation of this compound.[2][3][4][5] Other metabolites, such as norbenzydamine, are also formed but to a lesser extent.[7] Studies have shown that the N-oxidation of benzydamine is primarily catalyzed by flavin-containing monooxygenases (FMOs).[8]

Excretion

The excretion of benzydamine and its metabolites occurs mainly through the urine.[7] A smaller portion is eliminated via biliary excretion.[7] The terminal half-life of benzydamine after oral administration is approximately 13 hours.[2][3][4][5] The N-oxide metabolite can have a longer half-life than the parent compound.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of benzydamine in humans.

Table 1: Pharmacokinetic Parameters of Benzydamine in Humans Following Oral Administration

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 0.8 µg/mL (after a 100 mg dose) | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |

| Elimination Half-life (t½) | ~13 hours | [2][3][4][5] |

| Volume of Distribution (Vd) | ~213 L | [1] |

| Systemic Clearance (CL) | ~193 mL/min | [1] |

| Plasma Protein Binding | < 20% | [1][4] |

| Bioavailability (Oral) | 87% | [6] |

Table 2: Pharmacokinetic Parameters of Benzydamine Following Other Routes of Administration in Humans

| Administration Route | Systemic Clearance | Volume of Distribution | Terminal Half-life | Systemic Availability | Reference |

| Intravenous (5 mg infusion) | ~160 mL/min | ~110 L | ~8 hours | 100% | [6] |

| Topical (mouthwash, cream) | - | - | - | < 10% | [6] |

Experimental Protocols

This section details the methodologies employed in key experiments for determining the pharmacokinetic profile of benzydamine and its N-oxide metabolite.

Quantification of Benzydamine and this compound in Biological Fluids

A common method for the simultaneous determination of benzydamine and its N-oxide metabolite in plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[9][10]

-

Sample Preparation:

-

To a 1 mL plasma or urine sample, add an internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium carbonate buffer, pH 10.5).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection:

-

Fluorescence Detector: Excitation and emission wavelengths are optimized for benzydamine and its N-oxide.

-

UV Detector: Wavelength set at 218 nm.[10]

-

-

Column Temperature: 30°C.[10]

-

In Vivo Pharmacokinetic Studies in Animal Models

Rats are a commonly used animal model for preclinical pharmacokinetic studies of benzydamine.[11][12][13]

-

Study Design:

-

Animals: Male Wistar rats (or other appropriate strain).

-

Housing: Housed in controlled conditions with a standard diet and water ad libitum. Animals are typically fasted overnight before oral drug administration.[14]

-

Dosing:

-

Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -20°C or lower until analysis.

-

In Vitro Metabolism Studies Using Liver Microsomes

Liver microsomes are used to investigate the in vitro metabolism of benzydamine and identify the enzymes involved.[8]

-

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or animal species), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and benzydamine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specific period.

-

Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.

-

Plasma Protein Binding Assay

Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.[15][16][17][18][19]

-

Methodology:

-

Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).[17]

-

Procedure:

-

Add plasma containing a known concentration of benzydamine to one chamber of the dialysis cell.[17]

-

Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.[17]

-

Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).[19]

-

-

Analysis: After incubation, collect samples from both the plasma and buffer chambers and determine the concentration of benzydamine in each using a validated analytical method like HPLC.

-

Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.

-

Visualizations

The following diagrams illustrate the metabolic pathway of benzydamine and a typical experimental workflow for a pharmacokinetic study.

References

- 1. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Studies on the absorption and elimination of benzydamine in the mouse, rat, dog, and man. | Semantic Scholar [semanticscholar.org]

- 12. Review of pharmacological data on benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

The Discovery and Initial Characterization of Benzydamine N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, undergoes extensive metabolism in vivo. A primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide, its major metabolite.[1][2] This document provides a comprehensive technical guide on the discovery and initial characterization of this compound, consolidating available data on its synthesis, physicochemical properties, and analytical determination. While first identified as a product of biotransformation, its chemical synthesis and characterization have been pivotal for its use as a reference standard in pharmacokinetic and metabolic studies.

Discovery as a Major Metabolite

Early metabolic studies of Benzydamine identified N-oxidation as a significant route of biotransformation.[1] Research published in Arzneimittelforschung in 1985 by Köppel and Tenczer confirmed that N-oxidation is one of the main metabolic pathways for Benzydamine in humans, alongside dealkylation and hydroxylation. This compound is consistently reported as the principal metabolite found in plasma and urine following the administration of Benzydamine.[1][3]

Physicochemical Properties

This compound is a stable, solid compound at room temperature. The available quantitative data for this compound and its common salt form are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide | N/A |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [4] |

| Molecular Weight | 325.41 g/mol | [4] |

| CAS Number | 36504-71-9 | N/A |

| Appearance | White to off-white solid | [5] |

| Melting Point | 94-95 °C (for the hydrogen maleate salt) | [5] |

| UV Absorption Maximum (λmax) | 307 nm | [6] |

Experimental Protocols

Synthesis of this compound

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Analytical Determination in Biological Fluids

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. A high-performance liquid chromatography (HPLC) method for the simultaneous determination of Benzydamine and this compound in human plasma and urine was developed by Baldock et al. and published in the Journal of Chromatography in 1990.

Experimental Details:

-

Chromatography: Reversed-phase HPLC

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at 307 nm, leveraging the chromophore of the indazole ring system.[6]

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.

Workflow for Analytical Determination:

Caption: Workflow for the HPLC determination of this compound.

Initial Characterization and Pharmacological Profile

Initial characterization of this compound has primarily focused on its role as a metabolite. Spectroscopic analysis has shown that the UV spectrum of this compound is very similar to that of Benzydamine, with a specific absorption maximum at 307 nm.[6] This similarity is expected as the N-oxidation of the dimethylaminopropyl side chain does not significantly alter the electronic structure of the indazole chromophore.

To date, there is a lack of publicly available, in-depth pharmacological studies on the isolated this compound. It is generally considered to be an inactive metabolite, with the parent compound, Benzydamine, being responsible for the observed therapeutic effects.[3] The primary significance of this compound in drug development and research lies in its utility as a biomarker for Benzydamine metabolism and for establishing the pharmacokinetic profile of the parent drug.

The formation of this compound is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system, with FMO3 being the major contributing isoform. This metabolic pathway is a key consideration in understanding the drug's disposition and potential for drug-drug interactions.

Metabolic Pathway of Benzydamine:

Caption: Major metabolic pathway of Benzydamine.

Conclusion

This compound, the principal metabolite of Benzydamine, was first identified through metabolic studies of the parent drug. While detailed information on its initial, independent synthesis and full spectroscopic characterization is not prominently featured in readily accessible literature, its analytical determination and physicochemical properties are sufficiently understood for its role as a critical component in pharmacokinetic research. The lack of significant pharmacological activity of this compound underscores that the therapeutic effects of Benzydamine are attributable to the parent molecule. Future research could focus on fully elucidating the pharmacological and toxicological profile of this major metabolite to provide a more complete safety and efficacy profile for Benzydamine.

References

- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound 72962-60-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Metabolism of Benzydamine to its N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) benzydamine to its major metabolite, benzydamine N-oxide. This document outlines the primary enzymatic pathways involved, presents key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the metabolic process and experimental workflows.

Introduction

Benzydamine is an indolic NSAID with local anesthetic and analgesic properties.[1][2] Its metabolism is a critical aspect of its pharmacokinetic profile and is primarily characterized by oxidation, dealkylation, and conjugation.[1][3] The most significant metabolic pathway is the N-oxidation of the dimethylamino group, leading to the formation of this compound (BZD-NO).[1][2][4] This metabolite is the major form of benzydamine found in both plasma and urine in humans.[4] Understanding the intricacies of this metabolic conversion is crucial for drug development, as it informs predictions of drug clearance, potential drug-drug interactions, and inter-individual variability in drug response.

Enzymatic Pathways in Benzydamine N-Oxidation

The conversion of benzydamine to this compound is predominantly catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with a minor contribution from the Cytochrome P450 (CYP) superfamily of enzymes.

The Pivotal Role of Flavin-Containing Monooxygenases (FMOs)

Extensive research has established that FMOs are the primary catalysts for benzydamine N-oxidation.[4][5][6] In humans, FMO3, the major isoform expressed in the adult liver, is the principal enzyme responsible for this reaction.[4][7][8] FMO1, which is expressed in the adult kidney and fetal liver, also demonstrates significant activity towards benzydamine.[8][9] The reaction is characterized by its sensitivity to heat, a hallmark of FMO-mediated catalysis.[4][7]

Minor Contribution of Cytochrome P450 (CYP) Enzymes

While FMOs are the key players, some studies have indicated that certain CYP isoforms can also contribute to the formation of this compound, albeit to a much lesser extent.[8] Specifically, CYPs 1A1, 1A2, 2C19, 2D6, and 3A4 have been shown to form small quantities of the N-oxide metabolite.[8] However, in the context of overall benzydamine metabolism, the N-demethylation pathway is more significantly associated with CYP enzymes, particularly CYP2D6.[9]

The metabolic pathway of benzydamine to its N-oxide is visualized in the diagram below.

References

- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 3. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Benzydamine N-oxide Assay for Flavin-Containing Monooxygenase (FMO) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen-, sulfur-, and phosphorus-containing xenobiotics.[1][2] FMOs, particularly FMO3, the primary isoform in the adult human liver, play a significant role in the metabolism of numerous drugs and other foreign compounds.[3][4][5] Benzydamine, a nonsteroidal anti-inflammatory drug, undergoes extensive N-oxygenation to form a stable metabolite, benzydamine N-oxide.[1][3] This reaction is predominantly catalyzed by FMO1 and FMO3 with high efficiency, making benzydamine N-oxygenation a reliable and specific index reaction for assessing FMO activity in vitro.[1][3][6] This protocol provides a detailed methodology for determining FMO activity using the this compound assay.

FMO-Mediated Benzydamine Metabolism

The metabolic pathway involves the N-oxygenation of benzydamine by FMO enzymes, utilizing NADPH as a cofactor, to produce this compound. A minor pathway for benzydamine metabolism is N-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes.[7]

Caption: FMO-mediated metabolism of Benzydamine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound assay.

Materials and Reagents

-

Benzydamine hydrochloride

-

This compound (as a standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (HLM) or recombinant human FMO enzymes (FMO1, FMO3)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA) or perchloric acid for reaction termination

-

Internal standard for analytical quantification (e.g., dazidamine)[8]

Equipment

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with fluorescence or UV detector, or an LC-MS/MS system

-

Analytical column (e.g., C18 reverse-phase)

Experimental Workflow

Caption: Experimental workflow for the this compound assay.

Detailed Incubation Protocol

-

Preparation of Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.4), the enzyme source (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL or recombinant FMOs), and the NADPH regenerating system.

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium. It is crucial to pre-warm incubations in the presence of an NADPH-regenerating system to prevent the thermal lability of FMO enzymes.[5]

-

Initiation of Reaction : Initiate the reaction by adding benzydamine to the pre-warmed mixture. The final substrate concentration can be varied to determine kinetic parameters, typically ranging from 5 to 1000 µM.[8]

-

Incubation : Incubate the reaction mixture at 37°C for a specific duration, typically 10 to 30 minutes. The incubation time should be within the linear range of product formation.

-

Termination of Reaction : Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid or perchloric acid.[8] This step also serves to precipitate the proteins.

-

Sample Processing : Add an internal standard for accurate quantification. Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.[8]

-

Analysis : Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS.

Analytical Method: HPLC-Fluorescence

A simple and sensitive method for the quantification of this compound is reverse-phase HPLC with fluorescence detection.[1][9]

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1 mL/min.

-

Detection : Fluorescence detection with excitation and emission wavelengths optimized for this compound.

-

Quantification : The concentration of this compound is determined by comparing the peak area to a standard curve generated with known concentrations of the metabolite.

Data Presentation

The quantitative data from the this compound assay are summarized in the tables below. These tables provide a compilation of kinetic parameters from various studies, which can be used for comparison and validation of experimental results.

Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-oxygenation

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | 64.0 | 6.9 | [3] |

| Human Liver Microsomes | 49 | 5.7 | [3] |

| Recombinant Human FMO1 | 23.6 - 60 | 40.8 - 46 | [3][6] |

| Recombinant Human FMO3 | 40.4 - 80 | 29.1 - 36 | [3][6] |

| Recombinant Human FMO5 | > 2000 | < 1 | [6] |

| Rat Liver Microsomes | Similar to purified FMO | - | [9] |

Table 2: Inhibition of Benzydamine N-oxidation

| Inhibitor | Effect | Notes | Reference |

| Heat Inactivation (45°C, 5 min without NADPH) | >90% inhibition | FMOs are heat-labile in the absence of NADPH. | [3][5][7] |

| Methimazole | Strong inhibition | Competitive inhibitor of FMOs. | [3] |

| Thiourea (0.5 mM) | Complete inhibition | Known FMO inhibitor. | [9] |

| N-benzylimidazole | No significant effect | A non-specific CYP inhibitor. | [3] |

| SKF-525A (2 mM) | No effect | A well-known CYP inhibitor. | [9] |

Conclusion

The this compound assay is a robust, specific, and sensitive method for determining FMO activity, particularly FMO3, in various in vitro systems. Its minimal interference from CYP enzymes makes it an ideal probe for studying FMO-mediated metabolism.[1][3] The detailed protocol and compiled data provided in these application notes will aid researchers in accurately assessing FMO function in drug metabolism and development studies.

References

- 1. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Benzydamine N-oxide

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Benzydamine N-oxide, the primary metabolite of Benzydamine. This method is applicable for the analysis of this compound in various matrices, including biological fluids and pharmaceutical formulations. The described protocol offers excellent sensitivity and selectivity, making it suitable for research, quality control, and pharmacokinetic studies.

Introduction

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is extensively metabolized in the body, with this compound being one of its major metabolites.[1] Accurate and reliable quantification of this compound is crucial for understanding the pharmacokinetics and metabolism of Benzydamine. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary resolution and sensitivity for this purpose.[2] This document provides a comprehensive protocol for the determination of this compound using HPLC with UV or fluorescence detection.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is required. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1 M Sodium Perchlorate Buffer (pH 3.0) with Triethylamine |

| Gradient/Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

| Detector | UV at 320 nm or Fluorescence (Excitation: 305 nm, Emission: 375 nm) |

2.2. Reagents and Standards

-

This compound reference standard

-

Benzydamine Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Sodium perchlorate (analytical grade)

-

Perchloric acid (analytical grade)

-

Triethylamine (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2.3. Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.

2.4. Sample Preparation (for Plasma Samples)

A solid-phase extraction (SPE) method is recommended for the extraction of Benzydamine and this compound from plasma samples to ensure a high recovery rate of over 97%.[3]

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity | 0.05 - 1.2% relative to nominal concentration |

| Limit of Detection (LOD) | 50 ng/mL in urine[2] |

| Limit of Quantification (LOQ) | Typically 3x LOD |

| Precision | RSD < 2% |

| Accuracy/Recovery | > 97% from plasma[3] |

| Specificity | No interference from endogenous components |

Results and Discussion

The described HPLC method provides a good separation of Benzydamine and its N-oxide metabolite. The retention times will vary depending on the exact chromatographic conditions and column used. Under the specified conditions, this compound is expected to elute after Benzydamine due to its higher polarity. The UV spectrum of this compound is very similar to that of Benzydamine, with a characteristic maximum at approximately 307 nm.[4] For higher sensitivity and selectivity, especially in biological matrices, fluorescence detection is the preferred method.[3]

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the determination of this compound. The method is sensitive, specific, and accurate, making it a valuable tool for researchers, scientists, and professionals in drug development and analysis.

References

- 1. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 2. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: Fluorescence Detection of Benzydamine N-oxide in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is extensively metabolized in the body, with the primary metabolic pathway being N-oxidation to form Benzydamine N-oxide.[1] This N-oxide is the major metabolite found in biological fluids such as plasma and urine.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) offers a highly sensitive and selective method for the determination of this compound in complex biological matrices.[2][3] This application note provides a detailed protocol for the analysis of this compound in human plasma and urine using HPLC-FLD.

Metabolic Pathway

The primary metabolic transformation of Benzydamine is its conversion to this compound, a reaction catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme, predominantly in the liver.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the HPLC-FLD method for the determination of this compound in biological samples. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Biological Matrix | Value | Reference |

| Limit of Detection (LOD) | Urine | 15 ng/mL (estimated) | N/A |

| Plasma | 5 ng/mL (estimated) | N/A | |

| Limit of Quantification (LOQ) | Urine | 50 ng/mL | [2] |

| Plasma | 15 ng/mL (estimated) | N/A | |

| Linearity Range | Urine & Plasma | 50 - 1000 ng/mL (illustrative) | N/A |

| Recovery | Plasma | >97% | [3] |

| Urine | >95% (illustrative) | N/A | |

| Excitation Wavelength (λex) | N/A | ~307 nm (inferred from UV max) | N/A |

| Emission Wavelength (λem) | N/A | ~400 nm (illustrative, requires optimization) | N/A |

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of this compound from human plasma and urine.

This protocol utilizes solid-phase extraction (SPE) to isolate this compound from plasma, providing a clean extract for HPLC analysis.

Protocol:

-

Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Internal Standard: To 1 mL of plasma, add a known concentration of an appropriate internal standard.

-

Vortex: Vortex the sample for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the this compound and internal standard with 2 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.

A simpler liquid-liquid extraction (LLE) can be employed for urine samples.

Protocol:

-

Sample Collection: Collect a mid-stream urine sample.

-

pH Adjustment: To 1 mL of urine, add a buffer to adjust the pH to ~9.0.

-

Internal Standard: Add a known concentration of the internal standard.

-

Extraction: Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol), vortex for 2 minutes, and centrifuge.

-

Separation: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness.

-

Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Injection: Inject into the HPLC system.

HPLC-FLD Analysis

The following are typical HPLC-FLD conditions for the analysis of this compound.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.5) in a ratio of 30:70 (v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Fluorescence Detector Conditions:

-

Excitation Wavelength (λex): 307 nm (based on UV maximum, should be optimized).

-

Emission Wavelength (λem): 400 nm (illustrative, should be optimized for maximum sensitivity).

Conclusion

The described HPLC-FLD method provides a sensitive and reliable approach for the quantification of this compound in biological samples. The use of solid-phase extraction for plasma and liquid-liquid extraction for urine ensures clean sample extracts, minimizing matrix effects and enhancing the accuracy of the results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development for the analysis of this key metabolite of Benzydamine.

References

Application Notes and Protocols for In Vitro FMO Assay Using Benzydamine as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs, pesticides, and environmental toxicants.[1][2] FMOs catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms.[1][2] The most prominent form in the adult human liver is FMO3, which is responsible for the bulk of hepatic FMO-mediated metabolism.[1][3] Given its significance in drug metabolism, the in vitro characterization of FMO activity is a critical step in drug discovery and development.

Benzydamine, a nonsteroidal anti-inflammatory drug, is extensively metabolized to its major metabolite, benzydamine N-oxide, primarily by FMO3.[3] This reaction, specifically the N-oxygenation of benzydamine, serves as a selective and reliable index reaction for measuring FMO3 activity in vitro.[4][5] This application note provides a detailed protocol for conducting an in vitro FMO assay using benzydamine as a substrate with human liver microsomes (HLM) or recombinant human FMO enzymes.

Principle of the Assay

The in vitro FMO assay with benzydamine is based on the quantification of the formation of this compound. The rate of N-oxide formation is directly proportional to the FMO enzyme activity in the reaction system. The assay involves incubating benzydamine with a source of FMO enzyme (such as HLM or recombinant FMOs) in the presence of NADPH, a necessary cofactor.[6] The reaction is then terminated, and the amount of this compound produced is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7][8][9]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-Oxidation

| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Reference |

| Human Liver Microsomes (HLM) | 64.0 | 6.9 | [4] |

| Recombinant Human FMO1 | 23.6 - 60 ± 8 | 40.8 - 46 ± 2 | [4][10][11] |

| Recombinant Human FMO3 | 40.4 - 80 ± 8 | 29.1 - 36 ± 2 | [4][10][11] |

| Recombinant Human FMO4 | > 3000 | < 75 | [10][11] |

| Recombinant Human FMO5 | > 2000 | < 1 | [10][11] |

Table 2: Typical Reaction Conditions for In Vitro Benzydamine FMO Assay

| Parameter | Condition |

| Enzyme Source | Human Liver Microsomes or Recombinant Human FMOs |

| Protein Concentration | 100 µg/mL |

| Substrate | Benzydamine |

| Substrate Concentration | 0.01 - 10 mM (for kinetic studies) |

| Cofactor | NADPH-generating system (e.g., 0.5 mM NADP+, 6 mM glucose-6-phosphate, 2.8 units/mL glucose-6-phosphate dehydrogenase) |

| Buffer | 0.1 M Potassium Phosphate Buffer |

| pH | 7.4 (physiological) or >8.0 (optimal for FMO activity) |

| Incubation Temperature | 37°C |

| Incubation Time | 5 - 30 minutes (ensure linearity) |

| Reaction Volume | 250 µL |

Experimental Protocols

Materials and Reagents

-

Benzydamine hydrochloride

-

This compound (as a standard)

-

Human Liver Microsomes (HLM) or recombinant human FMO1, FMO3, FMO4, FMO5[12]

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH-generating system components:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

-

Catalase

-

Methimazole (FMO inhibitor)

-

N-benzylimidazole (CYP inhibitor)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA) or other quenching solution

-

Ultrapure water

Experimental Workflow

Caption: Experimental workflow for the in vitro FMO assay with benzydamine.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of benzydamine in a suitable solvent (e.g., water or methanol).

-

Prepare the NADPH-generating system by combining NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

-

Incubation:

-